BenchChemオンラインストアへようこそ!

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide

Medicinal chemistry Lead optimization SAR

Procure CAS 921804-48-0, a synthetically distinct pyridazinone-benzamide featuring a symmetric 2,6-dimethoxy substitution and a metabolically stable ethylene linker. Unlike common 2,4- or 3,4-dimethoxy positional isomers, the 2,6-substitution creates a unique steric environment altering conformational preferences and hydrogen-bonding geometry for target engagement studies. The ethylene linker eliminates the O-dealkylation soft spot found in ether-linked analogs. With predicted logP 3.83, PSA 133.41 Ų, zero RO5 violations, and a 4-fluorophenyl group enabling orthogonal multipolar interactions, it is an ideal building block for HDAC isoform selectivity profiling and kinase inhibitor SAR. Head-to-head comparisons with unsubstituted benzamide analogs (MW 337.35) and positional isomers are enabled. Available in 5–25 mg quantities for initial biochemical screening.

Molecular Formula C21H20FN3O4
Molecular Weight 397.406
CAS No. 921804-48-0
Cat. No. B2608254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide
CAS921804-48-0
Molecular FormulaC21H20FN3O4
Molecular Weight397.406
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C21H20FN3O4/c1-28-17-4-3-5-18(29-2)20(17)21(27)23-12-13-25-19(26)11-10-16(24-25)14-6-8-15(22)9-7-14/h3-11H,12-13H2,1-2H3,(H,23,27)
InChIKeyJVBWFNLPWPREQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide (CAS 921804-48-0): Compound Identity and Structural Classification


N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide (CAS 921804-48-0) is a synthetic pyridazinone-benzamide derivative with molecular formula C21H20FN3O4 and molecular weight 397.406 g/mol . The compound features a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with a 4-fluorophenyl group, connected via an ethyl linker to a 2,6-dimethoxybenzamide moiety . Pyridazinone-benzamide conjugates have been investigated as scaffolds for histone deacetylase (HDAC) inhibitors, kinase inhibitors, and chemokine receptor antagonists [1]. This specific compound is offered as a research-grade screening compound or building block for medicinal chemistry programs, and its procurement value lies in its distinct substitution pattern—particularly the 2,6-dimethoxybenzamide motif and 4-fluorophenyl group—relative to closely related analogs.

Why N-(2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide Cannot Be Casually Substituted by In-Class Analogs


Pyridazinone-benzamide derivatives with identical molecular formulae (C21H20FN3O4) can exhibit profoundly different biological and physicochemical profiles depending on the position of methoxy substituents on the benzamide ring and the nature of the linker connecting the pyridazinone and benzamide fragments . The 2,6-dimethoxy substitution pattern imposes a symmetric steric environment around the amide carbonyl that alters both conformational preferences and hydrogen-bonding geometry compared to 2,4- or 3,4-dimethoxy positional isomers [1]. Additionally, replacing the 4-fluorophenyl group with a 4-chlorophenyl substituent changes electronic properties and metabolic stability, while substituting the ethylene linker with an ether linkage modifies conformational flexibility and susceptibility to oxidative metabolism . These structural variations are not cosmetic—SAR studies on pyridazinone-based HDAC and kinase inhibitors demonstrate that even single-atom substitutions can shift potency by orders of magnitude or invert target selectivity profiles [1].

Quantitative Differentiation Evidence for N-(2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide vs. Closest Analogs


Methoxy Substitution Pattern Comparison: 2,6- vs. 3,4-Dimethoxybenzamide Positional Isomers – Predicted Physicochemical Profile

The target compound (2,6-dimethoxybenzamide) possesses a symmetric ortho,ortho'-disubstituted benzamide motif that creates a distinct steric and electronic environment around the amide carbonyl compared to the 3,4-dimethoxy positional isomer. Computational prediction using the MCULE property calculator yields a calculated logP of 3.83, polar surface area (PSA) of 133.41 Ų, and 6 rotatable bonds for the 2,6-isomer . The 3,4-dimethoxy isomer, by contrast, presents an asymmetric substitution pattern that alters the conformational ensemble of the benzamide moiety and may differentially affect target protein binding pocket complementarity. In pyridazinone-based HDAC inhibitor SAR, the position of benzamide substituents has been shown to modulate isoform selectivity (HDAC1 vs. HDAC6) [1].

Medicinal chemistry Lead optimization SAR

Fluorine vs. Chlorine Substituent Comparison: 4-Fluorophenyl vs. 4-Chlorophenyl Pyridazinone Analogs

The target compound incorporates a 4-fluorophenyl group at the 3-position of the pyridazinone ring. The closely related 4-chlorophenyl analog, N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide, substitutes fluorine with chlorine. Fluorine's smaller van der Waals radius (1.47 Å vs. 1.75 Å for Cl) and stronger electronegativity (3.98 vs. 3.16 on the Pauling scale) produce distinct electronic effects: the fluorine atom is a stronger σ-electron-withdrawing group that polarizes the adjacent phenyl ring differently, while chlorine provides a larger hydrophobic surface and can participate in halogen bonding interactions . In pyridazinone-based kinase inhibitor programs, fluorine-to-chlorine substitution has been associated with altered target selectivity and metabolic stability [1].

Medicinal chemistry Halogen bonding Metabolic stability

Linker Chemistry Comparison: Ethylene (-CH2-CH2-) vs. Ether (-O-CH2-CH2-) Linkage Between Pyridazinone and Benzamide

The target compound employs a direct ethylene (-CH2-CH2-) linker connecting the pyridazinone N1 position to the benzamide nitrogen. A closely related analog, N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,4-dimethoxybenzamide (CAS 920364-38-1), utilizes an ether (-O-CH2-CH2-) linkage. The ethylene linker provides greater conformational flexibility (6 rotatable bonds in the target vs. potentially 7 in the ether analog) and eliminates the metabolically labile O-dealkylation site present in the ether analog . Furthermore, the ethylene linkage places the pyridazinone and benzamide at a different distance and angle relative to the ether oxygen, which can alter the spatial relationship between the two pharmacophoric elements when bound to a protein target . The target compound also uses a 2,6-dimethoxybenzamide moiety (vs. 2,4-dimethoxy in CAS 920364-38-1), providing an additional point of differentiation .

Conformational analysis Metabolic stability Linker SAR

Class-Level Biological Activity Inference: Antiproliferative Activity of Structurally Related 4-Fluorophenyl Pyridazinone Derivatives

While direct bioactivity data for CAS 921804-48-0 are not publicly available in peer-reviewed literature, closely related 4-fluorophenyl pyridazinone derivatives have demonstrated quantifiable antiproliferative activity. A structurally related compound, N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide, which shares the 4-fluorophenyl-pyridazinone core and an amide-bearing side chain, exhibited an IC50 of 6.01 μmol/L against the MCF-7 breast cancer cell line . Additionally, pyridazinone derivatives have been characterized as CXCR2 antagonists with 69.4 ± 10.5% inhibition at 10 μM [1] and as HDAC inhibitors with IC50 values in the sub-micromolar to low micromolar range [2]. The target compound's 4-fluorophenyl substitution and 2,6-dimethoxybenzamide motif position it within this biologically active chemical space; the 2,6-dimethoxy pattern may influence HDAC isoform selectivity based on SAR trends observed in pyridazinone-benzamide HDAC inhibitor programs [2].

Anticancer Antiproliferative Pyridazinone pharmacophore

Physicochemical Drug-Likeness Profile: RO5 Compliance and Fragment-Based Screening Suitability

The target compound satisfies all Lipinski Rule of Five (RO5) criteria: molecular weight 397.406 (<500), calculated logP 3.83 (<5), 3 hydrogen bond donors (<5), and 8 hydrogen bond acceptors (<10), with zero RO5 violations . However, it shows 5 Rule of Three (RO3) violations, indicating it is outside the typical fragment-like space and more suitable for lead-like or drug-like screening campaigns rather than fragment-based discovery . The polar surface area of 133.41 Ų is within the favorable range for oral bioavailability (<140 Ų) but near the upper limit, suggesting moderate membrane permeability . Compared to the unsubstituted benzamide analog (C19H16FN3O2, MW 337.35), the additional two methoxy groups increase molecular weight by ~60 Da and logP by approximately 1.2–1.5 units (estimated from Hansch πOCH3 = -0.02, with two methoxy groups contributing predominantly steric rather than hydrophobic effects in the ortho positions) [1].

Drug-likeness Fragment-based screening Physicochemical profiling

Summary Assessment of Available Quantitative Differentiation Evidence

A comprehensive search of PubMed, BindingDB, ChEMBL, DrugBank, PubChem, and patent databases (conducted April 2026) did not identify any peer-reviewed primary research articles, patents, or authoritative bioactivity databases containing quantitative IC50, Ki, Kd, EC50, or in vivo efficacy data for CAS 921804-48-0. The differentiation evidence presented in this guide relies on: (1) computationally predicted physicochemical properties from the MCULE database (logP, PSA, RO5 profile) ; (2) class-level biological activity inference from structurally related pyridazinone derivatives with published data [1]; and (3) structural comparisons with close analogs based on established medicinal chemistry principles (Hansch constants, halogen bonding parameters, metabolic stability rules) [2]. Users should interpret the class-level inferences as hypothesis-generating rather than confirmatory. Procurement decisions based on specific biological target engagement should await experimental validation.

Evidence transparency Procurement decision support Data gaps

Optimal Application Scenarios for Procuring N-(2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide (CAS 921804-48-0)


SAR Exploration of 2,6-Dimethoxybenzamide Pharmacophores in Pyridazinone-Based HDAC or Kinase Inhibitor Programs

The compound serves as a structurally distinct building block for medicinal chemistry teams exploring the impact of symmetric ortho,ortho'-dimethoxy substitution on the benzamide ring within pyridazinone-containing inhibitor series. The 2,6-substitution pattern creates a unique steric environment around the amide carbonyl that is absent in the more common 2,4- or 3,4-dimethoxy analogs [1]. Based on published SAR from pyridazinone-based HDAC inhibitor programs, benzamide substitution patterns critically influence HDAC isoform selectivity (particularly HDAC1 vs. HDAC6) [2]. Procurement of this compound enables head-to-head comparison with the unsubstituted benzamide analog (C19H16FN3O2, MW 337.35) and positional isomers to map the steric and electronic determinants of target engagement [1].

Metabolic Stability Comparison Studies: Ethylene-Linked vs. Ether-Linked Pyridazinone-Benzamide Conjugates

The ethylene (-CH2-CH2-) linker in CAS 921804-48-0 eliminates the O-dealkylation metabolic soft spot present in the ether-linked analog CAS 920364-38-1 [1]. This compound is ideally suited for comparative in vitro metabolic stability studies using liver microsomes or hepatocytes to quantify the impact of linker chemistry on intrinsic clearance. Such data would inform linker selection in lead optimization campaigns where metabolic stability is a key design parameter. The predicted moderate logP (3.83) and zero RO5 violations further support its suitability for ADME profiling [1].

Computational Docking and Pharmacophore Modeling Using a Fluorine-Containing Pyridazinone Scaffold

With a predicted logP of 3.83, PSA of 133.41 Ų, and zero RO5 violations, this compound falls within drug-like chemical space suitable for computational target prediction and molecular docking studies [1]. The 4-fluorophenyl group provides a well-characterized fluorine-specific interaction signature that can be exploited in structure-based design—fluorine can participate in orthogonal multipolar interactions with backbone carbonyls and arginine side chains in protein binding pockets [2]. The 2,6-dimethoxybenzamide moiety offers hydrogen-bonding donor and acceptor capacity distinct from unsubstituted or mono-substituted benzamide analogs, enabling differentiated docking poses in silico screening campaigns [1].

Chemical Probe Development for CXCR2 or HDAC Target Engagement Assays

Pyridazinone derivatives have demonstrated activity as CXCR2 antagonists (69.4% inhibition at 10 μM) [1] and as class I-selective HDAC inhibitors (nanomolar IC50 values) [2]. CAS 921804-48-0, with its unique combination of a 4-fluorophenyl pyridazinone core and 2,6-dimethoxybenzamide moiety, represents a novel chemotype for probe development within these target classes. The compound can serve as a starting point for systematic SAR exploration, where the 2,6-dimethoxy substitution is hypothesized to modulate isoform selectivity (HDAC1/2/3 vs. HDAC6) based on trends observed in related pyridazinone-benzamide series [2]. Procurement of 5–25 mg quantities supports initial biochemical screening and selectivity panel profiling.

Quote Request

Request a Quote for N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.